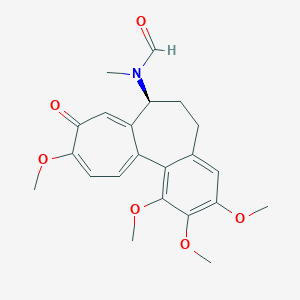

N-Formyldemecolcine

Description

Contextualization within Colchicine (B1669291) Alkaloid Biosynthesis

N-Formyldemecolcine is a naturally occurring alkaloid that serves as a direct precursor in the biosynthesis of colchicine, a well-known therapeutic agent sourced from plants like Colchicum autumnale and Gloriosa superba. nih.govnih.gov The entire biosynthetic pathway is a complex process that begins with two primary amino acids: phenylalanine and tyrosine. nih.govsci-hub.seresearchgate.net Through a series of enzymatic steps, these amino acids are converted into dopamine (B1211576) and 4-hydroxydihydrocinnamaldehyde (4-HDCA), which then condense to form the foundational 1-phenethylisoquinoline scaffold. pnas.orgmdpi.com

From this initial scaffold, a sequence of nine enzymatic reactions, including hydroxylations, methylations, and oxidative couplings, leads to the formation of this compound. pnas.orgresearchgate.net A critical and remarkable event in this pathway is the expansion of the dienone ring of the intermediate O-methylandrocymbine, catalyzed by a non-canonical cytochrome P450 enzyme (CYP71FB1), to create the distinctive tropolone (B20159) ring structure characteristic of this compound and colchicine. nih.govfrontiersin.org This transformation is a hallmark of the pathway and establishes the core pharmacophore of colchicine. nih.govsci-hub.se

Recent research has successfully identified and characterized eight key enzymes from G. superba responsible for converting the 1-phenethylisoquinoline substrate into this compound. nih.govsci-hub.se This understanding has enabled the reconstruction of the pathway in a heterologous host, Nicotiana benthamiana, demonstrating the de novo production of this compound from its basic amino acid building blocks. nih.govresearchgate.net

The biosynthetic journey does not end with this compound. To arrive at the final product, colchicine, this compound undergoes further enzymatic modifications. It is first hydrolyzed to form demecolcine (B1670233), which is then subjected to oxidative demethylation to yield N-deacetylcolchicine. The pathway concludes with the addition of an acetyl group from acetyl-coenzyme A, resulting in the formation of colchicine. wikipedia.org

The following table outlines the major steps leading to and from this compound:

| Precursor(s) | Key Intermediate(s) | Product | Final Product |

| Phenylalanine, Tyrosine | 1-Phenethylisoquinoline, Autumnaline, O-methylandrocymbine | This compound | Colchicine |

| This compound | Demecolcine, N-deacetylcolchicine | Colchicine | - |

Historical Perspectives on Colchicine Biosynthetic Investigations and the Role of this compound

The elucidation of the colchicine biosynthetic pathway has been a long-standing endeavor in natural product chemistry. psu.edu Early investigations, spanning several decades, relied heavily on rigorous isotope-labeling studies in colchicine-producing plants, primarily Colchicum species. sci-hub.seresearchgate.netchembites.org These classic tracer experiments were fundamental in sketching the metabolic map, demonstrating that colchicine was derived from a 1-phenethylisoquinoline precursor, a surprising discovery that linked it to a major class of plant alkaloids. psu.edursc.org

Through these feeding studies, researchers successfully identified several key intermediates. The 1-phenethylisoquinoline alkaloid (S)-autumnaline was established as a crucial precursor, which undergoes oxidative coupling to form the dienone O-methylandrocymbine. wikipedia.orgpsu.edursc.org Further experiments with labeled compounds confirmed that O-methylandrocymbine is the direct precursor to the tropolone-containing alkaloids. rsc.org

These studies were also pivotal in positioning this compound within the pathway. It was identified as the product of the ring-expansion of O-methylandrocymbine and as the immediate precursor to demecolcine. rsc.org For many years, while the sequence of intermediates was largely established, the specific enzymes catalyzing these complex transformations remained unknown. nih.govnih.gov The proposed pathway was based on the logical succession of isolated and structurally characterized alkaloids. sci-hub.sersc.org

A significant breakthrough occurred around 2020 with the application of modern 'omics' technologies. nih.govsci-hub.seresearchgate.net By combining transcriptomics of Gloriosa superba with metabolic logic and pathway reconstitution in a heterologous system, researchers were able to identify the specific genes and enzymes responsible for the conversion of the 1-phenethylisoquinoline backbone into this compound, confirming and providing the genetic and enzymatic basis for the pathway that had been meticulously outlined by chemists through decades of labeling studies. nih.govsci-hub.se

Significance of this compound as a Key Intermediate in Natural Product Pathways

This compound holds considerable significance as a key intermediate in the biosynthesis of tropolone alkaloids for several reasons. Its formation marks the successful construction of the complex and pharmacologically vital tropolone ring system, which is the defining structural feature of colchicine. nih.govsci-hub.se The generation of this seven-membered ring from a six-membered precursor is a chemically challenging and rare event in nature.

The discovery of the enzyme responsible, a unique cytochrome P450, represents a major advancement in understanding the chemical versatility of plants. nih.govfrontiersin.org This P450-catalyzed ring expansion of O-methylandrocymbine to yield this compound provides critical insight into how plants generate novel and complex molecular scaffolds from simpler building blocks. nih.govsci-hub.sefrontiersin.org

Furthermore, the elucidation of the complete enzymatic pathway to this compound is a landmark achievement for metabolic engineering. nih.gov By identifying the eight necessary genes, researchers have created a blueprint for the de novo biosynthesis of this important precursor in heterologous hosts like Nicotiana benthamiana and yeast. nih.govrsc.org This opens up the possibility of producing colchicine and related alkaloids through fermentation or molecular farming, providing a potentially more sustainable and scalable alternative to extraction from slow-growing native plants. chembites.org

This compound also represents a crucial metabolic branch point. It is the direct precursor to demecolcine and, subsequently, colchicine. wikipedia.orgrsc.org This positions it at a critical juncture where the pathway can lead to different bioactive alkaloids, highlighting its central role in the chemical diversity of Colchicum and Gloriosa species. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

14686-61-4 |

|---|---|

Molecular Formula |

C22H25NO6 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide |

InChI |

InChI=1S/C22H25NO6/c1-23(12-24)16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-12,16H,6,8H2,1-5H3/t16-/m0/s1 |

InChI Key |

HTWMEJLBEVTMMZ-INIZCTEOSA-N |

Isomeric SMILES |

CN(C=O)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Canonical SMILES |

CN(C=O)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Other CAS No. |

14686-61-4 |

Origin of Product |

United States |

Biosynthesis of N Formyldemecolcine

Precursor Compounds and Early Metabolic Transformations

The journey to N-Formyldemecolcine begins with fundamental building blocks derived from primary metabolism, which undergo a series of transformations to create the foundational scaffold of the molecule.

Origin from L-Phenylalanine and L-Tyrosine

The biosynthesis of this compound is rooted in two primary amino acids: L-phenylalanine and L-tyrosine. sci-hub.semdpi.comwikipedia.org These aromatic amino acids provide the necessary carbon skeletons for the construction of the alkaloid's core structure. nih.gov Through a series of metabolic steps, L-phenylalanine is converted into 4-hydroxydihydrocinnamaldehyde (4-HDCA), while L-tyrosine is processed to yield dopamine (B1211576). sci-hub.semdpi.comresearchgate.net These two compounds serve as the immediate precursors for the formation of the initial alkaloid framework.

Formation of the 1-Phenethylisoquinoline Scaffold

The condensation of 4-HDCA and dopamine marks a critical juncture in the biosynthetic pathway, leading to the formation of the 1-phenethylisoquinoline scaffold. sci-hub.semdpi.comresearchgate.net This key reaction, a Pictet-Spengler condensation, establishes the basic bicyclic structure from which this compound and other related alkaloids are derived. mdpi.comresearchgate.net The resulting 1-phenethylisoquinoline molecule then undergoes a series of further modifications, including methylations and hydroxylations, to produce the intermediate (S)-autumnaline. sci-hub.semdpi.com

Role of Intermediate Isoandrocymbine and O-Methylandrocymbine

Following the formation of (S)-autumnaline, the pathway proceeds through crucial intermediates, isoandrocymbine and O-methylandrocymbine. sci-hub.sersc.org (S)-autumnaline undergoes a para-para phenol (B47542) coupling reaction to create a bridged tetracyclic compound, isoandrocymbine. sci-hub.semdpi.com This step is a pivotal transformation that sets the stage for the formation of the distinctive tropolone (B20159) ring. Subsequently, isoandrocymbine is methylated to yield O-methylandrocymbine, a direct precursor to the ring expansion reaction. sci-hub.semdpi.com The isolation of O-methylandrocymbine from Colchicum autumnale further supports its role as a key intermediate in this biosynthetic sequence. rsc.org

Enzymatic Steps Leading to this compound

The conversion of the early precursors into this compound is orchestrated by a suite of highly specific enzymes. The identification and characterization of these biocatalysts have been instrumental in understanding the intricate chemistry of this pathway.

Identification and Characterization of Key Biosynthetic Enzymes

Researchers have successfully identified and characterized several key enzymes from Gloriosa superba that are integral to the biosynthesis of this compound. nih.govnih.govfrontiersin.org Through a combination of transcriptomics, metabolic logic, and pathway reconstitution in heterologous systems like Nicotiana benthamiana, a near-complete biosynthetic pathway has been elucidated. nih.govnih.govsci-hub.se This work has led to the discovery of eight crucial genes from G. superba that collectively catalyze the conversion of the 1-phenethylisoquinoline substrate into this compound. nih.govresearchgate.net These enzymes include methyltransferases (OMTs and NMTs) and cytochrome P450 monooxygenases. mdpi.commdpi.com

Proposed Catalytic Mechanisms of Unique Enzymatic Transformations

The biosynthesis of this compound from its primary amino acid precursors, phenylalanine and tyrosine, involves several unique and complex enzymatic transformations. The pathway is initiated by the formation of 4-hydroxydihydrocinnamaldehyde (4-HDCA) from phenylalanine and dopamine from tyrosine. sci-hub.se These two precursors are joined in a Pictet-Spengler reaction to form the foundational 1-phenethylisoquinoline scaffold. sci-hub.seresearchgate.net

Following the creation of this scaffold, a series of tailoring reactions occur. These include hydroxylations catalyzed by cytochrome P450 (P450) enzymes, such as GsCYP75A109, and the previously discussed methylations by OMTs and NMTs. mdpi.comfrontiersin.org A key mechanistic step is a para-para phenolic coupling of the (S)-autumnaline intermediate, which creates a bridged tetracyclic structure. mdpi.com

The most remarkable transformation is the oxidative ring expansion that forms the distinctive seven-membered tropolone ring, a hallmark of the colchicine (B1669291) alkaloid family. mdpi.comnih.govsci-hub.se This unusual reaction is catalyzed by a non-canonical cytochrome P450 enzyme, GsCYP71FB1. mdpi.commdpi.comnih.gov This enzyme facilitates the complex rearrangement and expansion of the six-membered ring of the precursor into the tropolone ring system of this compound. mdpi.commdpi.com

In Vivo Biosynthetic Pathway Elucidation in Native Plant Systems

Studies in Colchicum Species (C. autumnale, C. byzantinum, C. schimperi, C. speciosum, C. szovitsii)

The genus Colchicum, particularly Colchicum autumnale (autumn crocus), has long been recognized as a primary source of colchicine and its related alkaloids. researcher.lifenih.gov this compound itself has been identified in C. autumnale and C. schimperi. nih.gov Additionally, the related compound N-deacetyl-N-formylcolchicine (also known as gloriosine) has been reported in C. autumnale and C. bivonae. nih.gov Demecolcine (B1670233), the N-methyl derivative of colchicine, is also readily isolated from C. autumnale. nih.gov

For many years, the biosynthetic pathway in Colchicum was investigated primarily through feeding studies using radio-labeled precursors and the isolation of various alkaloid intermediates. sci-hub.se These foundational studies led to a well-defined biosynthetic hypothesis. sci-hub.se However, the definitive identification of the specific enzymes catalyzing the pathway's steps was largely accomplished through more recent work in Gloriosa superba. nih.govnih.gov

Investigations in Gloriosa superba

Gloriosa superba is another significant producer of colchicinoid alkaloids. nih.govresearcher.liferesearchgate.net Modern "omics" approaches have made it a model system for elucidating the complete biosynthetic pathway. researchgate.net Through a powerful combination of transcriptomics, metabolic logic, and pathway reconstitution in the model plant Nicotiana benthamiana, researchers successfully identified the key biosynthetic genes. nih.govnih.govresearchgate.net

This work uncovered eight crucial enzymes from G. superba that collectively convert the 1-phenethylisoquinoline scaffold into this compound. nih.govnih.gov These enzymes are GsOMT1, GsNMT1, GsCYP75A109, GsOMT2, GsOMT3, GsCYP75A110, GsOMT4, and GsCYP71FB1. mdpi.commdpi-res.comnih.gov This discovery established a nearly complete biosynthetic route to colchicine, confirming this compound as a key precursor that contains the pharmacologically important tropolone ring. nih.govsci-hub.seresearcher.life

Furthermore, scientists were able to engineer the entire biosynthetic pathway to this compound in N. benthamiana. nih.gov This involved expressing a total of 16 enzymes, including those required to produce the initial precursors from the amino acids phenylalanine and tyrosine, culminating in the de novo production of this compound in a heterologous plant host. mdpi.comsci-hub.senih.govresearchgate.net Subsequent work identified the final three enzymes that convert this compound into colchicine. acs.org

Synthetic Biology and Metabolic Engineering for N Formyldemecolcine Production

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The elucidation of complex biosynthetic pathways, such as that of colchicine (B1669291) alkaloids, often relies on heterologous expression systems. frontiersin.org These systems allow for the functional characterization of candidate genes identified through methods like transcriptomics and co-expression analysis. nih.govfrontiersin.org By expressing genes in a host organism that does not naturally produce the target compounds, researchers can verify enzyme function step-by-step. researchgate.net This approach was instrumental in discovering the near-complete biosynthetic pathway to N-formyldemecolcine. nih.govsci-hub.se

Nicotiana benthamiana has emerged as a powerful and widely used model system for the transient expression and reconstruction of plant biosynthetic pathways. frontiersin.orgfrontiersin.org It is particularly well-suited for this purpose due to its high susceptibility to Agrobacterium-mediated transformation, which allows for the rapid and simultaneous expression of multiple genes. frontiersin.orgfrontiersin.org This plant provides a cellular environment that is biochemically similar to the native producer, ensuring that expressed enzymes are correctly folded and targeted to the appropriate subcellular compartments, with a ready supply of necessary precursors and cofactors. frontiersin.org

In the elucidation of the this compound pathway, researchers leveraged N. benthamiana extensively. nih.govresearchgate.net Candidate genes for enzymes like methyltransferases and cytochrome P450s, identified from Gloriosa superba transcriptome data, were cloned and transiently expressed in N. benthamiana leaves. nih.govrsc.org By co-infiltrating substrates along with the gene constructs, scientists could assay for enzymatic activity in planta and confirm the production of specific intermediates, thereby piecing together the metabolic sequence. nih.govchembites.org This method was crucial for identifying eight new genes from G. superba that lead to the formation of this compound, including a unique cytochrome P450 that catalyzes the critical tropolone (B20159) ring expansion. nih.govnih.govmedchemexpress.com

Reconstructing a complex pathway like that of this compound, which requires numerous enzymatic steps, necessitates the coordinated expression of many genes. nih.govmdpi.com The strategy employed often involves mixing multiple Agrobacterium strains, each carrying a different gene or set of genes, and co-infiltrating them into N. benthamiana leaves. frontiersin.orgresearchgate.net This modular approach allows for flexibility in testing different combinations of genes and for the step-by-step assembly of the pathway. nih.govresearchgate.net

For the de novo synthesis of this compound, a total of 16 enzymes were required. nih.govresearchgate.net Researchers organized these into functional modules. nih.govchembites.org For example, one module contained genes to convert phenylalanine into a necessary aldehyde precursor (4-hydroxydihydrocinnamaldehyde), while a second module handled the conversion of tyrosine to dopamine (B1211576). nih.govchembites.orgresearchgate.net A third module comprised the eight newly discovered enzymes from G. superba that convert the initial scaffold into this compound. nih.govchembites.orgmdpi.com By co-expressing these modules, the entire pathway could be reconstituted, demonstrating a powerful strategy for engineering complex metabolic pathways in plants. nih.govnews-medical.net This combinatorial approach in N. benthamiana has been successfully used not only for pathway elucidation but also for producing valuable phytochemicals. frontiersin.org

Engineering Approaches for De Novo Biosynthesis of this compound from Primary Metabolites

A significant achievement in the metabolic engineering of colchicine alkaloids was the de novo production of this compound in N. benthamiana starting from simple primary metabolites. nih.govresearchgate.netmdpi.com This process bypasses the need for feeding advanced, synthetically-derived precursors and instead relies on the plant's own pools of the amino acids L-phenylalanine and L-tyrosine. nih.govchembites.org

To achieve this, researchers engineered a complete biosynthetic pathway consisting of 16 enzymes by combining genes from G. superba with enzymes from other plant pathways. nih.govnews-medical.net The engineered pathway was designed in three modules:

Module 1 (4-HDCA production): Genes were assembled to convert L-phenylalanine into 4-hydroxydihydrocinnamaldehyde (4-HDCA). nih.govresearchgate.net

Module 2 (Dopamine production): This module was designed to produce dopamine from L-tyrosine. nih.govresearchgate.net

Module 3 (Core scaffold to this compound): This module included the eight enzymes discovered in G. superba that catalyze the conversion of the 1-phenethylisoquinoline scaffold (formed by the condensation of 4-HDCA and dopamine) through a series of methylations, hydroxylations, and a key ring expansion to yield this compound. nih.govmdpi.com

The successful co-expression of these 16 genes in N. benthamiana resulted in the detectable formation of this compound, confirmed by LC-MS analysis against an authentic standard. nih.govresearchgate.net This work established a complete metabolic route from basic amino acids to the complex tropolone alkaloid structure. nih.govnih.gov

The table below summarizes the key enzymes from G. superba involved in the later stages of the pathway, converting the 1-phenethylisoquinoline scaffold to this compound.

Manipulation of Downstream Transformations from this compound to Colchicine (e.g., N-demethylation, N-deformylation, N-acetylation)

This compound is the penultimate precursor in the biosynthesis of colchicine. nih.gov The final conversion to colchicine involves a sequence of three enzymatic transformations targeting the nitrogen atom of the aminoethyl side chain. researchgate.net These steps have been proposed based on extensive biosynthetic studies and the identification of related alkaloids in producer plants. nih.govlibretexts.org

The proposed downstream transformations are:

N-demethylation: The first step is the removal of the methyl group from the nitrogen atom of this compound. researchgate.net

N-deformylation: Following demethylation, the formyl group is cleaved. researchgate.net Previous studies have noted that N-deformylase enzymes are likely required for this conversion. nih.gov

N-acetylation: The final step is the addition of an acetyl group, catalyzed by an N-acetyltransferase, to form the acetamide (B32628) group characteristic of colchicine. researchgate.netlibretexts.org

Research has identified candidate enzymes for these final steps, including a cytochrome P450 (GsCYP71FB1, which may also be involved in N-demethylation), an α/β hydrolase (GsABH1 for N-deformylation), and an N-acetyltransferase (GsNAT1 for N-acetylation). mdpi.com The elucidation and transfer of these final three genes into the engineered N. benthamiana system have enabled the total biosynthesis of enantiopure (-)-colchicine from primary metabolites. mdpi.com

The table below outlines the proposed final enzymatic steps in the conversion of this compound to colchicine.

Research on Derivatives and Analogues of N Formyldemecolcine

Design and Synthesis of Modified N-Formyldemecolcine Analogues

The design and synthesis of modified this compound analogues often draw inspiration from the broader family of colchicine (B1669291) alkaloids. The core strategy involves the chemical modification of the colchicine scaffold, which this compound shares, to generate novel compounds with potentially enhanced biological activities. A key synthetic route to this compound itself involves the N-formylation of its precursor, demecolcine (B1670233). clockss.orgsci-hub.se This process can be adapted to introduce other functionalities at the N-position.

In addition to chemical synthesis, biosynthetic engineering represents a frontier in generating novel analogues. Researchers have successfully engineered a biosynthetic pathway to this compound in Nicotiana benthamiana by introducing a suite of enzymes. clockss.orgsci-hub.seresearchgate.netnih.gov This engineered pathway, starting from the amino acids phenylalanine and tyrosine, establishes a metabolic route to tropolone-containing colchicine alkaloids and opens avenues for producing modified versions of this compound through metabolic engineering. clockss.orgsci-hub.seresearchgate.netnih.gov The biosynthesis involves the conversion of (S)-autumnaline to isoandrocymbine, which is then methylated and undergoes a ring expansion to form the tropolone (B20159) ring of this compound. mdpi.comrsc.org

The design of new analogues is often guided by structure-activity relationship (SAR) studies of existing colchicine derivatives. researchgate.net For instance, the synthesis of various colchicine and thiocolchicine (B1684108) analogues with modifications on the A, B, and C rings provides a blueprint for potential modifications to the this compound structure. researchgate.net These efforts aim to create libraries of related compounds for biological screening. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies systematically alter parts of the molecule and observe the resulting effects on biological targets and cellular processes.

The primary mechanism of action for colchicine and its analogues, including this compound, is the inhibition of microtubule polymerization through binding to tubulin. ontosight.ai The tropolone ring (C-ring) is considered critical for this tubulin-binding activity. sci-hub.senih.govwikipedia.org SAR studies on colchicine analogues have revealed important insights that are applicable to this compound.

Interestingly, the acetamido group at the C7 position on the B-ring, which is replaced by a formamido group in this compound, is not an absolute requirement for tubulin binding. clockss.org In fact, its removal can sometimes enhance tubulin binding affinity. clockss.org The stereochemistry of the molecule, specifically the (S)-enantiomer configuration, is critical for its interaction with tubulin. The methoxy (B1213986) groups on the aromatic A-ring are also known to be important for tubulin binding. clockss.org

A comparative analysis of key structural features of this compound and related compounds highlights the variations that can influence tubulin binding:

| Compound | Molecular Formula | Key Structural Features | Ring C Characteristics |

| Colchicine | C22H25NO6 | N-acetyl group, four methoxy groups | Seven-membered tropolone ring |

| Demecolcine | C21H25NO5 | N-methyl group, four methoxy groups | Seven-membered tropolone ring |

| This compound | C22H25NO6 | N-formyl group, four methoxy groups | Seven-membered tropolone ring |

This table provides a comparative structural analysis of this compound and related colchicine alkaloids.

The structural features of this compound analogues have a direct impact on their effects on cells. Beyond tubulin inhibition, which leads to cell cycle arrest and apoptosis, these compounds can interact with other cellular components, such as the multidrug resistance protein P-glycoprotein (P-gp). clockss.orgontosight.ai

A significant study on the structure-activity relationships of colchicine analogues for interaction with P-gp provided specific data for this compound. clockss.org This research showed that modifications at the C7 position of the B-ring have a dramatic effect on recognition by P-gp. clockss.org The nitrogen atom of the acetamido group (or the formamido group in this compound) at C7 was found to be important for P-gp recognition. clockss.org this compound was shown to be a substrate for P-gp, indicating that this structural feature can influence its cellular efflux and, consequently, its intracellular concentration and efficacy in multidrug-resistant cells. clockss.org

The study also noted that while the methoxy groups on the A and C rings are important for tubulin binding, they are not required for P-gp recognition. clockss.org This highlights the differential structural requirements for interacting with various cellular targets.

Molecular Modeling and Computational Approaches in SAR Studies

Molecular modeling and computational methods are increasingly being used to complement experimental SAR studies of this compound and its analogues. These in silico techniques provide valuable insights into the interactions between these compounds and their biological targets at the molecular level.

Computational approaches, such as those involving fragment similarity scoring and dynamic programming, have been developed to systematically search for and align analogue series with the potential for structure-activity relationship transfer across different targets. nih.gov This can aid in the rational design of new analogues with desired activity profiles. nih.gov

Molecular docking is another powerful tool used in this field. For instance, molecular docking studies have been performed on colchicine analogues to understand their binding to β-tubulin. researchgate.net These studies can predict the binding energies and interaction modes, helping to explain the observed biological activities. researchgate.net In one study on colchicine derivatives, molecular docking revealed that interactions with specific amino acid residues, such as Glu 245 and Leu 245 of tubulin, were crucial. sci-hub.se While this study did not specifically include this compound, the methodology is directly applicable.

Furthermore, molecular docking has been employed to investigate the interaction of colchicine analogues with other proteins, such as the intestinal tight junction protein ZO-1, to gain insights into their potential toxicity mechanisms. researchgate.net Such studies can help in understanding the broader cellular effects of these compounds and guide the design of analogues with improved safety profiles. researchgate.net In silico studies, including homology modeling and docking assays, are also instrumental in the discovery of novel genes and enzymes involved in the biosynthetic pathways of complex natural products like colchicine and its precursors. tesisenred.net

Advanced Analytical Methodologies in N Formyldemecolcine Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental to the study of N-Formyldemecolcine, enabling its separation from complex biological matrices and accurate quantification. High-performance liquid chromatography (HPLC) and its ultra-high-pressure counterpart (UHPLC) are the primary tools for these tasks, while thin-layer chromatography (TLC) serves as a valuable complementary technique.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC)

HPLC and UHPLC are the definitive methods for the analysis of this compound, offering high resolution, sensitivity, and quantitative accuracy. In the pioneering research that successfully engineered the biosynthesis of this compound in Nicotiana benthamiana, UHPLC was coupled with mass spectrometry for the detection and characterization of the compound. nih.gov

The analysis confirmed the production of this compound by comparing the retention time of the compound produced in the engineered plant with that of a chemically synthesized authentic standard. nih.gov This comparison is a critical step for verifying the identity of the target molecule in a complex biological extract.

Table 1: Representative UHPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrumentation | UHPLC system coupled to a high-resolution mass spectrometer |

| Column | Typically a reversed-phase column (e.g., C18) |

| Mobile Phase | Gradient elution using water and acetonitrile, often with formic acid as an additive to improve peak shape and ionization. |

| Detection | Mass Spectrometry (MS) |

| Quantification | Based on the integrated peak area from extracted ion chromatograms (EICs) corresponding to the mass of this compound. |

Thin-Layer Chromatography (TLC)

While modern research heavily relies on HPLC-based methods, Thin-Layer Chromatography (TLC) remains a useful technique for the rapid, qualitative analysis of colchicine-type alkaloids. It is often employed for monitoring reaction progress, screening plant extracts, and preliminary fraction analysis due to its simplicity and cost-effectiveness. researchgate.net For compounds like this compound, a normal-phase setup is typically used, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar organic solvent mixture.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is characterized by its retention factor (Rf), which can be compared to that of a known standard.

Table 2: General TLC Parameters for Colchicine (B1669291) Alkaloids

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | A mixture of non-polar and polar solvents, such as toluene-dichloromethane-methanol in various ratios. |

| Visualization | Under UV light (typically at 254 nm or 366 nm) or by using a chemical staining reagent. |

Mass Spectrometry (MS) and Hyphenated Systems

Mass spectrometry is an indispensable tool in this compound research, providing precise molecular weight information and structural details crucial for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for identifying this compound in complex mixtures. nih.gov This technique allows for the separation of the compound from other metabolites, followed by its immediate detection and mass determination by the mass spectrometer.

In the characterization of biosynthetically produced this compound, high-resolution mass spectrometry was used to confirm its elemental composition. The instrument detected the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺). The observed mass-to-charge ratios (m/z) were consistent with the calculated theoretical mass of this compound (C₂₂H₂₅NO₆), confirming its identity. nih.govresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z |

|---|---|

| [M+H]⁺ | 400.1755 |

| [M+Na]⁺ | 422.1574 |

Data derived from the biosynthetic production of this compound in N. benthamiana. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the this compound molecular ion) and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and differentiate it from isomers.

While specific MS/MS fragmentation data for this compound is not extensively detailed in the primary literature, the analysis of the closely related compound, colchicine, provides a framework for the expected fragmentation pathways. For colchicine alkaloids, fragmentation typically involves characteristic losses of the side chains and cleavages of the ring systems. This detailed fragmentation analysis is crucial for confirming the integrity of the tropolone (B20159) and trimethoxy-benzene rings characteristic of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of a molecule's three-dimensional structure. For a novel or synthesized compound like this compound, NMR is essential to confirm that the correct atoms are connected in the proper arrangement and stereochemistry.

The structural confirmation of the authentic this compound standard used in biosynthetic studies would have been performed using a suite of NMR experiments, including:

¹H NMR: To identify the number and chemical environment of all hydrogen atoms.

¹³C NMR: To identify the number and type of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms, revealing the complete carbon-hydrogen framework of the molecule.

These analyses provide definitive proof of the tropolone ring system, the methoxy (B1213986) groups on the A ring, and the N-formyl group on the B ring, thereby verifying the complete structure of this compound. nih.gov

Omics Technologies in Pathway Elucidation and Enzyme Discovery

The intricate biosynthetic pathway of this compound, a colchicinoid alkaloid, has been a subject of extensive research. Traditional methods for elucidating such complex pathways in plants are often challenging. However, the emergence of advanced "omics" technologies, particularly transcriptomics and metabolomics, has significantly accelerated the discovery of the genes and metabolic intermediates involved in its synthesis in plants like Gloriosa superba and Colchicum autumnale tdl.orgnih.govnih.govnih.govresearchgate.netresearchgate.net.

Transcriptomics for Gene Identification

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. In the context of this compound research, this technology is pivotal for identifying the genes that encode the enzymes driving its biosynthesis. By comparing the transcriptomes of different plant tissues—such as leaves, stems, roots, and rhizomes—researchers can pinpoint genes that are highly expressed in tissues where colchicinoids accumulate nih.govresearchgate.net. This co-expression analysis is a powerful tool for identifying candidate genes.

Studies on Gloriosa superba and Colchicum autumnale have successfully utilized RNA sequencing (RNA-seq) to generate comprehensive transcriptomes tdl.orgnih.govresearchgate.netias.ac.in. This has led to the identification of several key enzyme families believed to be involved in the this compound pathway, including cytochrome P450s (CYPs), O-methyltransferases (OMTs), and N-methyltransferases (NMTs) nih.govresearchgate.netresearchgate.net. For instance, a notable discovery was a non-canonical cytochrome P450 that catalyzes the crucial ring expansion reaction, forming the distinctive tropolone ring of the colchicine scaffold nih.govresearchgate.net.

| Gene Family | Putative Function | Organism(s) |

|---|---|---|

| Cytochrome P450s (CYPs) | Oxidative coupling, ring expansion, hydroxylation | Gloriosa superba, Colchicum autumnale nih.govresearchgate.net |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the alkaloid scaffold | Gloriosa superba, Colchicum autumnale researchgate.netresearchgate.net |

| N-Methyltransferases (NMTs) | N-methylation steps in the pathway | Gloriosa superba, Colchicum autumnale researchgate.net |

| N-acetyltransferases (NATs) | Final tailoring steps of the molecule | Gloriosa superba, Colchicum autumnale researchgate.net |

Metabolomics for Intermediate Profiling

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a direct chemical snapshot of the biosynthetic pathway. This approach is essential for identifying the precursor molecules and various intermediates that are transformed during the synthesis of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in profiling these compounds vignan.ac.inmdpi.com.

Metabolomic studies on Gloriosa superba have revealed that colchicine alkaloids accumulate in all tissues, with the highest concentrations typically found in the rhizome, suggesting this is a primary site of biosynthesis nih.govresearchgate.net. By analyzing the metabolic profiles of these tissues, researchers can identify known precursors like phenylalanine and tyrosine, as well as downstream intermediates nih.govjchps.com. This profiling helps to piece together the sequential steps of the pathway, confirming hypotheses generated from transcriptomic data. For example, the detection of specific intermediates in a tissue can be correlated with the expression of candidate enzyme-encoding genes in that same tissue.

| Metabolite | Role in Pathway | Organism(s) |

|---|---|---|

| Phenylalanine | Primary Precursor | Gloriosa superba, Colchicum autumnale nih.govresearchgate.net |

| Tyrosine | Primary Precursor | Gloriosa superba, Colchicum autumnale nih.govresearchgate.net |

| (S)-Autumnaline | Key Intermediate | Gloriosa superba |

| O-methylandrocymbine | Intermediate post-oxidative coupling | Gloriosa superba nih.gov |

| Demecolcine (B1670233) | Direct Precursor | Colchicum species brieflands.com |

Integrated Multi-omics Data Analysis

The most powerful insights into the this compound biosynthetic pathway are gained by integrating data from multiple omics platforms. Combining transcriptomics and metabolomics allows researchers to build robust correlations between gene expression and metabolite accumulation nih.govresearchgate.netnih.gov. This integrated approach helps to validate the function of candidate genes by demonstrating that the expression level of a specific gene is high in tissues where its predicted substrate is consumed and its product is synthesized researchgate.netresearchgate.net.

A landmark study successfully elucidated a near-complete biosynthetic pathway to this compound in Gloriosa superba by combining transcriptomics, metabolic logic, and pathway reconstitution in a model plant system (Nicotiana benthamiana) nih.govresearchgate.net. This research uncovered eight genes from G. superba responsible for the biosynthesis of this compound nih.govresearchgate.net. Hierarchical clustering analysis of transcriptomic data revealed a small cluster of co-expressed genes that included many of the identified biosynthetic enzymes, indicating a high level of co-regulation nih.govresearchgate.net. This multi-omics strategy not only establishes a metabolic route to colchicine alkaloids but also provides a blueprint for engineering the production of these valuable compounds in heterologous hosts nih.govnih.govresearchgate.net.

Future Research Directions and Unexplored Avenues for N Formyldemecolcine

Elucidation of Remaining Unknown Enzymes and Steps in the Complete Biosynthetic Pathway

While the biosynthetic pathway to N-formyldemecolcine has been nearly fully detailed, with eight enzymes from Gloriosa superba being identified, research has indicated that some steps required further clarification. researchgate.netnih.gov A significant portion of the pathway, starting from the amino acids phenylalanine and tyrosine, has been successfully reconstituted in Nicotiana benthamiana. nih.gov This reconstituted pathway involves 16 enzymes in total to produce this compound. nih.gov

A notable gap in the initial elucidation was the enzyme responsible for the Pictet-Spengler condensation of 4-hydroxydihydrocinnamaldehyde (4-HDCA) and dopamine (B1211576), which forms the crucial 1-phenethylisoquinoline scaffold. nih.govfrontiersin.org While this reaction can occur non-enzymatically, the lack of product accumulation when the precursor pathways were co-expressed suggested the necessity of a dedicated enzyme. nih.gov

Recent research has successfully addressed this gap by identifying a Pictet-Spenglerase in Gloriosa superba. nih.gov This enzyme, belonging to the Pr10/Bet v1 family, catalyzes this committed step in colchicine (B1669291) biosynthesis. nih.gov Its identification provides the "last piece of the puzzle" for the core biosynthetic pathway leading to the formation of the colchicine scaffold. nih.gov

Future research in this area will likely focus on:

Confirming the in vivo role of the newly identified Pictet-Spenglerase in Colchicum and Gloriosa species through gene silencing or knockout studies.

Investigating the three ultimate steps that convert this compound to colchicine, which are still to be fully elucidated. frontiersin.org

Searching for minor or alternative biosynthetic routes that may exist in different colchicine-producing plant species, potentially revealing novel enzymatic activities.

| Identified Enzymes in this compound Biosynthesis | |

| Enzyme Type | Function |

| O-methyltransferases (GsOMT1–GsOMT4) | Catalyze methylation steps in the pathway. |

| N-methyltransferase (GsNMT) | Involved in N-methylation. |

| Cytochrome P450s (GsCYP75A109, GsCYP75A110, and GsCYP71FB1) | Catalyze key oxidative reactions, including the tropolone (B20159) ring formation. researchgate.netnih.gov |

| Pictet-Spenglerase (GsPSS) | Catalyzes the formation of the 1-phenethylisoquinoline scaffold. nih.gov |

Development of Advanced Plant Cell Factories for Sustainable Production

The successful heterologous production of this compound in Nicotiana benthamiana provides a strong proof-of-concept for using plant-based systems as bio-factories for this valuable precursor. nih.govresearchgate.net This approach offers a sustainable and controllable alternative to extraction from native plants, which can be slow and low-yielding. frontiersin.org

The engineered pathway in N. benthamiana was constructed using a modular approach:

Module 1: Comprised of genes to produce 4-HDCA from phenylalanine.

Module 2: Included genes for the synthesis of dopamine from tyrosine.

Module 3: Contained the eight newly identified genes from G. superba that convert the intermediates into this compound. frontiersin.org

Future research is needed to transition this technology from a laboratory model to a commercially viable production platform. Key areas for development include:

Optimization of Expression Levels: Fine-tuning the expression of the 16 enzymes in the pathway to balance metabolic flux and avoid the accumulation of toxic intermediates. This could involve using promoters of varying strengths and optimizing codon usage for the host plant.

Subcellular Compartmentalization: Engineering the localization of enzymes within the cell to enhance efficiency. For example, it was found that removing a mitochondrial-localization signal from the N-methyltransferase (GsNMT) improved metabolic flux. frontiersin.orgresearchgate.net

Development of Stable Transgenic Lines: Moving from transient expression systems, like agroinfiltration in N. benthamiana, to stable transgenic plant cell suspension cultures. This would enable large-scale, continuous production in bioreactors.

Bioprocess Engineering: Optimizing bioreactor conditions, such as media composition, elicitor use, and product extraction methods, to maximize the yield and purity of this compound from plant cell cultures. nih.gov

Detailed Investigation of Regulatory Mechanisms Governing this compound Biosynthesis in Native Plants

Understanding how this compound biosynthesis is regulated in its native producers, such as Colchicum autumnale and Gloriosa superba, is crucial for both improving yields in these plants and for optimizing production in heterologous systems. The identification of biosynthetic genes has been greatly aided by the observation that genes within a specific pathway often exhibit coordinated regulation. researchgate.net

Transcriptome and metabolome analyses have been instrumental in identifying the known biosynthetic genes by correlating gene expression patterns with the accumulation of colchicine alkaloids in different plant tissues. nih.gov For instance, in G. superba, colchicine accumulates to the highest levels in the rhizome, suggesting this is a primary site of biosynthesis and a key tissue for studying gene regulation. nih.gov

Future research should focus on:

Identifying Transcription Factors: Using techniques like yeast one-hybrid screening and co-expression network analysis to identify specific transcription factors that regulate the promoters of the this compound biosynthetic genes.

Investigating Epigenetic Regulation: Exploring the role of DNA methylation and histone modifications in controlling the expression of pathway genes in response to developmental cues and environmental stress.

Elucidating Signal Transduction Pathways: Determining how external stimuli, such as elicitors or stressors, are perceived by the plant and translated into changes in the expression of biosynthetic genes.

Comparative 'Omics' Studies: Comparing the transcriptomes, proteomes, and metabolomes of high- and low-colchicine-producing varieties of Colchicum and Gloriosa to identify regulatory hotspots.

Exploration of Novel Biological Activities of this compound Beyond its Role as a Colchicine Precursor

The vast majority of pharmacological research has focused on colchicine, the final product of the biosynthetic pathway. nih.gov Colchicine is well-known for its anti-inflammatory and anti-mitotic properties, which are attributed to its ability to bind to tubulin and disrupt microtubule polymerization. nih.govyoutube.com However, the biological activities of its immediate precursor, this compound, remain largely unexplored.

It is plausible that this compound possesses its own unique pharmacological profile. As a structurally similar tropolone alkaloid, it may interact with tubulin or other cellular targets, but potentially with different affinity or specificity compared to colchicine. The formyl group on the nitrogen atom, in place of the acetyl group in colchicine, could significantly alter its binding characteristics and biological effects.

Future research in this area should include:

In Vitro Cytotoxicity and Anti-proliferative Assays: Testing this compound against a panel of cancer cell lines to determine if it has anti-mitotic activity and to compare its potency to colchicine.

Anti-inflammatory Studies: Investigating the ability of this compound to modulate inflammatory pathways, for example, by examining its effect on neutrophil activation or inflammasome assembly. youtube.com

Tubulin Binding Assays: Directly measuring the binding affinity of this compound to tubulin to understand how the N-formyl group influences this critical interaction.

Broad Pharmacological Screening: Utilizing high-throughput screening platforms to test this compound against a wide range of biological targets to uncover novel activities. The study of other colchicine derivatives has revealed that even small structural modifications can significantly impact cytotoxicity and biological function. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Analogues and Interactions

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in drug discovery and metabolic pathway elucidation. nih.gov These computational approaches can be leveraged to accelerate research on this compound and its potential derivatives.

In the context of colchicine, ML models have already been developed to predict the anticancer activity of novel analogues based on their chemical structures (a process known as Quantitative Structure-Activity Relationship or QSAR). mdpi.com These models can screen virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.com Furthermore, generative neural networks can propose entirely new chemical structures based on a starting set of known active compounds. mdpi.com

Future applications of AI and ML in this compound research include:

Predicting Bioactivity of Analogues: Developing specific ML models to predict the tubulin-binding affinity, cytotoxicity, and anti-inflammatory activity of hypothetical this compound derivatives. This would allow for the in silico design of analogues with potentially improved therapeutic indices.

Identifying Novel Biosynthetic Genes: Using ML algorithms to analyze multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from Colchicum and Gloriosa to predict other genes involved in the biosynthesis, transport, or regulation of tropolone alkaloids.

Predicting Drug-Target Interactions: Employing molecular docking simulations and AI-driven platforms to predict how this compound and its analogues might interact with various protein targets beyond tubulin, helping to uncover novel mechanisms of action.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development.

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Predict anticancer and anti-inflammatory activity of novel analogues. mdpi.com |

| Generative Neural Networks | Design new this compound-based structures with desired properties. mdpi.com |

| Multi-Omics Integration | Identify remaining biosynthetic genes and regulatory elements. |

| Molecular Docking | Predict binding interactions with tubulin and other potential protein targets. |

| ADMET Prediction | Prioritize analogues with favorable pharmacokinetic and safety profiles. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of N-Formyldemecolcine in preclinical studies?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95%). For novel derivatives, include elemental analysis to validate stoichiometry. Cross-reference spectral data with published standards or databases to ensure reproducibility .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard-specific guidelines, including wearing nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct experiments in a fume hood to avoid inhalation. Store the compound in a sealed, labeled container under inert conditions. Emergency protocols should include immediate rinsing with water for accidental exposure and disposal via certified chemical waste channels .

Q. How can researchers determine the solubility and stability of this compound in various solvents for in vitro assays?

- Methodological Answer : Perform solubility tests in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., PBS) using serial dilution and spectrophotometric quantification. For stability, incubate the compound under physiological conditions (37°C, pH 7.4) and analyze degradation products via HPLC-MS over 24–72 hours. Include positive controls (e.g., colchicine) for comparative stability profiles .

Q. What cell-based assays are suitable for preliminary evaluation of this compound’s microtubule-disrupting activity?

- Methodological Answer : Use immunofluorescence microscopy to visualize microtubule depolymerization in HeLa or MCF-7 cells post-treatment. Quantify IC₅₀ values via MTT or resazurin assays. Include paclitaxel (microtubule stabilizer) and colchicine (positive control) to validate assay specificity. Replicate experiments across three independent trials to ensure statistical robustness .

Q. How should researchers address variability in this compound’s batch-to-batch bioactivity data?

- Methodological Answer : Standardize synthesis and purification protocols (e.g., column chromatography gradients). Use internal reference standards for each batch and validate bioactivity via dose-response curves in standardized assays. Apply ANOVA or mixed-effects models to identify outliers and adjust for confounding variables like cell passage number or reagent lot variations .

Advanced Research Questions

Q. What experimental design principles are critical for investigating this compound’s mechanism of action in multidrug-resistant cancer models?

- Methodological Answer : Employ isogenic cell lines (e.g., parental vs. P-glycoprotein-overexpressing) to assess resistance mechanisms. Use RNA sequencing or proteomics to identify differentially expressed pathways post-treatment. Include time-course experiments to distinguish primary vs. secondary effects. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How can contradictory data on this compound’s cytotoxicity in primary vs. immortalized cells be resolved?

- Methodological Answer : Conduct comparative metabolomic profiling to identify cell-type-specific metabolic vulnerabilities. Use co-culture systems to mimic tumor microenvironments. Apply Bayesian hierarchical models to account for inter-study variability in cell viability assays. Replicate findings in patient-derived xenograft (PDX) models to bridge in vitro-in vivo gaps .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioavailability?

- Methodological Answer : Introduce hydrophilic moieties (e.g., PEGylation) or prodrug formulations. Characterize derivatives using partition coefficient (LogP) measurements and in situ intestinal perfusion models. Validate bioavailability via pharmacokinetic studies in rodent models, with LC-MS/MS quantification of plasma and tissue concentrations .

Q. How can researchers evaluate synergistic effects between this compound and immune checkpoint inhibitors in vivo?

- Methodological Answer : Use syngeneic mouse models (e.g., CT26 or MC38 tumors) treated with combination therapy. Assess tumor-infiltrating lymphocytes via flow cytometry and cytokine profiling. Apply Chou-Talalay synergy analysis to calculate combination indices (CI). Include monotherapy arms and isotype controls to isolate immune-specific effects .

Q. What statistical approaches are recommended for validating this compound’s efficacy in heterogeneous tumor models?

- Methodological Answer : Use power analysis to determine sample sizes for adequate statistical power (α=0.05, β=0.2). Apply mixed-effects regression to adjust for intra-tumor heterogeneity. For omics data, use false discovery rate (FDR) correction and pathway enrichment analysis (e.g., GSEA). Pre-register analysis plans to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.